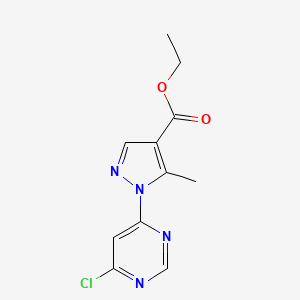

1-(6-氯嘧啶-4-基)-5-甲基-1H-吡唑-4-羧酸乙酯

货号 B2975491

CAS 编号:

1223885-16-2

分子量: 266.69

InChI 键: OQVOWIWEKMQPIK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloropyrimidin-4-ylamine with ethyl acetoacetate or its derivatives. The process typically proceeds through nucleophilic substitution or condensation reactions. Detailed synthetic routes and conditions can be found in relevant literature .

科学研究应用

合成和抗结核评估

- 合成了一系列化合物,包括 1-(6-氯嘧啶-4-基)-5-甲基-1H-吡唑-4-羧酸乙酯,并评估了其抗结核活性。一种化合物对结核分枝杆菌表现出有效的活性,表明在结核病治疗中具有潜在应用(Vavaiya 等,2022)。

抗菌和抗癌剂

- 发现由 1-(6-氯嘧啶-4-基)-5-甲基-1H-吡唑-4-羧酸乙酯合成的新型吡唑衍生物具有显着的抗菌和抗癌活性,在某些情况下优于参考药物多柔比星(Hafez 等,2016)。

分子结构研究

- 确定了 1-(6-氯嘧啶-4-基)-5-甲基-1H-吡唑-4-羧酸乙酯衍生物的分子结构,揭示了特定的分子内氢键。此结构信息对于了解该化合物的性质和潜在应用至关重要(Wu 等,2005)。

抗癌特性

- 合成了源自 1-(6-氯嘧啶-4-基)-5-甲基-1H-吡唑-4-羧酸乙酯的四环区域异构体,并评估了其抗癌特性。两种衍生物化合物显示出优于抗癌剂紫杉醇的活性(Jose,2017)。

1,3-二取代-1,6-二氢吡咯并[2,3-c]吡唑-5-羧酸乙酯的合成

- 开发了一系列新型的 1,3-二取代-1,6-二氢吡咯并[2,3-c]吡唑-5-羧酸乙酯,可以由 1-(6-氯嘧啶-4-基)-5-甲基-1H-吡唑-4-羧酸乙酯合成,使用微波辅助合成,证明了该化合物在合成各种杂环结构中的多功能性(Gu & Li,2013)。

属性

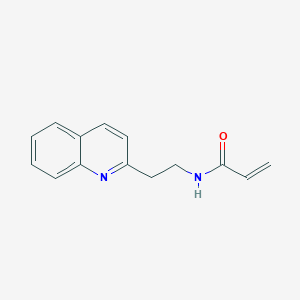

IUPAC Name |

ethyl 1-(6-chloropyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-3-18-11(17)8-5-15-16(7(8)2)10-4-9(12)13-6-14-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVOWIWEKMQPIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

Citations

For This Compound

4

Citations

MK Vekariya, RH Vekariya… - Chemical Biology & …, 2018 - Wiley Online Library

A series of new pyrimidine‐pyrazole hybrid molecules were designed as inhibitors of cyclin‐dependent kinase 2. Designed compounds were docked using Glide and the compounds …

Number of citations: 13

onlinelibrary.wiley.com

MK Vekariya, RH Vekariya, KD Patel, NP Raval… - …, 2018 - Wiley Online Library

With the utilization of molecular hybridization, a series of novel morpholinopyrimidine based distinctive pyrazole carboxamides were designed and synthesized in an attempt to develop …

Number of citations: 16

chemistry-europe.onlinelibrary.wiley.com

HD Trivedi, VB Joshi, BY Patel - Analytical Chemistry Letters, 2022 - Taylor & Francis

Historically, heterocyclic compounds including N-heterocycles and their derivatives are valuable source for the identification of therapeutically active agents. Studies in the recent two …

Number of citations: 8

www.tandfonline.com

MK Vekariya, DB Patel, PA Pandya… - Journal of Molecular …, 2019 - Elsevier

Utilizing molecular hybridization approach, a progression of novel pyrazolylpyrimidine based N-thioamide derivatives of piperazine were identified in an effort to develop newer …

Number of citations: 8

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)

![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)

![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)